N-o-tolyl-guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

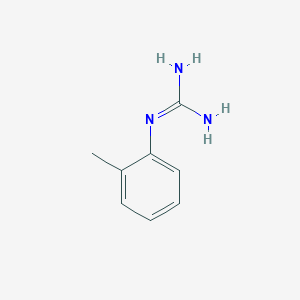

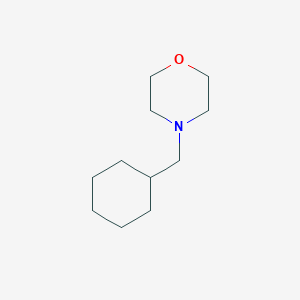

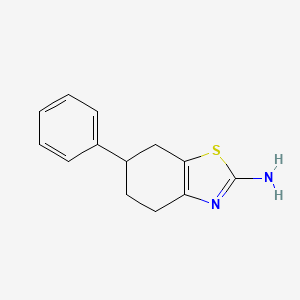

N-o-tolyl-guanidine is a chemical compound with the molecular formula C8H11N31. It has a molecular weight of 149.19 g/mol1. The IUPAC name for this compound is 2-(2-methylphenyl)guanidine1.

Synthesis Analysis

A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported23. The performance of DTG as an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution was investigated via electrochemical measurements23.

Molecular Structure Analysis

The molecular structure of N-o-tolyl-guanidine includes three nitrogen atoms, two methyl donating groups, and π-electrons in the rings4. The InChI code for this compound is InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)1.

Chemical Reactions Analysis

N-o-tolyl-guanidine has been found to act as an excellent inhibitor for delaying copper (Cu) corrosion23. It was observed that the compound was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route23.

Physical And Chemical Properties Analysis

N-o-tolyl-guanidine has a molecular weight of 149.19 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11. The compound has a rotatable bond count of 11. The topological polar surface area of the compound is 64.4 Ų1.

科学的研究の応用

1. Copper Corrosion Inhibitor

- Summary of Application : N,N′‐di‐o‐tolyl guanidine (DTG), a derivative of N-o-tolyl-guanidine, is used as an excellent inhibitor for delaying copper (Cu) corrosion. It has an efficiency higher than 98% at 20 × 10−6 M in an acidic solution .

- Methods of Application : The DTG is adsorbed onto the Cu surface via chemical adsorption and follows the Langmuir route. The corrosive solution containing the DTG inhibitor after immersion of the Cu specimen for 48 h promotes the formation of a complex between the Cu cation and DTG .

- Results or Outcomes : The DTG protective layer on the Cu surface impedes the dissolution of Cu in the acidic solution. The formation of a DTG protective layer on the Cu surface was confirmed via scanning electron microscopy and atomic force microscopy analysis of the Cu surface morphology .

2. Detection of Persistent and Mobile Organic Compounds (PMOCs) in Water

- Summary of Application : Guanidine derivatives, including N-o-tolyl-guanidine, are used as representative PMOCs. They are highly soluble in water, thereby posing a threat to water resource quality .

- Methods of Application : A quantitation method that combines solid-phase extraction and liquid chromatography (LC)-tandem mass spectrometry is developed to detect seven guanidine derivatives in aquatic environments .

- Results or Outcomes : DPG and CG were detected in ultrapure water samples at levels up to 0.69 and 150 ng L −1, respectively; DPG and CG levels up to 44 and 2600 ng L −1, respectively, were detected in lake water, river water, sewage effluent, and tap water sampled in Western Japan .

3. Medicinal Chemistry

- Summary of Application : The guanidine scaffold, which includes N-o-tolyl-guanidine, is present in a significant number of naturally occurring compounds with a broad range of biological activities . Guanidine derivatives are used in various clinically marketed drugs .

- Methods of Application : Guanidine is present in drugs like streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir . Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .

- Results or Outcomes : The use of debrisoquine, guanethidine, guanabenz, and guanadrel in the treatment of hypertension is well established . Metformin, an orally administered antihyperglycemic agent from the biguanide class, is used in the treatment of type 2 diabetes .

4. Synthesis of N,N′‐di‐o‐tolyl guanidine (DTG)

- Summary of Application : A rapid and new synthetic route for N,N′‐di‐o‐tolyl guanidine (DTG) synthesis from cheap materials is reported . DTG is a derivative of N-o-tolyl-guanidine.

- Methods of Application : The synthesis of DTG involves the use of cheap materials and follows a specific synthetic route . The active centers for interaction with the Cu surface in an acidic solution were investigated via in silico evaluation of DTG .

- Results or Outcomes : The synthesized DTG was studied via electrochemical, surface morphological, spectroscopic, and theoretical methods .

5. Synthesis of Guanidines

- Summary of Application : Guanidines, including N-o-tolyl-guanidine, are used in the synthesis of various organic compounds .

- Methods of Application : The synthesis of guanidines involves the guanidylation of an amine with protected thiourea . This process is more effective in dichloromethane than in dimethylformamide, with yield increases of around 50% being achieved .

- Results or Outcomes : N-Iodosuccinimide (NIS) has also proven to be a viable choice for the guanidylation of an amine .

6. Synthesis of N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide

- Summary of Application : The guanidine derivative N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline .

- Methods of Application : The reaction was carried out in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

- Results or Outcomes : The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .

Safety And Hazards

N-o-tolyl-guanidine is toxic if swallowed5. It is recommended to wash face, hands, and any exposed skin thoroughly after handling the compound5. The compound should be stored locked up5.

将来の方向性

Current studies on Cu corrosion focus primarily on developing green corrosion inhibitors with good inhibitive performances without environmental pollution4. Guanidines are used in medicinal chemistry and are efficient corrosion inhibitors in different corrosive media4. These substances are highly functionalized compounds with three nitrogen atoms, two methyl donating groups, and π-electrons in the rings4.

特性

IUPAC Name |

2-(2-methylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-o-tolyl-guanidine | |

CAS RN |

37557-40-7 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)